2-ethoxy-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide 2-ethoxy-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide
Brand Name: Vulcanchem
CAS No.: 1797139-69-5
VCID: VC7396121
InChI: InChI=1S/C21H18N4O4/c1-2-27-21-15(8-5-11-22-21)20(26)23-16-9-4-3-7-14(16)13-18-24-19(25-29-18)17-10-6-12-28-17/h3-12H,2,13H2,1H3,(H,23,26)
SMILES: CCOC1=C(C=CC=N1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CO4
Molecular Formula: C21H18N4O4
Molecular Weight: 390.399

2-ethoxy-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide

CAS No.: 1797139-69-5

Cat. No.: VC7396121

Molecular Formula: C21H18N4O4

Molecular Weight: 390.399

* For research use only. Not for human or veterinary use.

2-ethoxy-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide - 1797139-69-5

Specification

CAS No. 1797139-69-5
Molecular Formula C21H18N4O4
Molecular Weight 390.399
IUPAC Name 2-ethoxy-N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]pyridine-3-carboxamide
Standard InChI InChI=1S/C21H18N4O4/c1-2-27-21-15(8-5-11-22-21)20(26)23-16-9-4-3-7-14(16)13-18-24-19(25-29-18)17-10-6-12-28-17/h3-12H,2,13H2,1H3,(H,23,26)
Standard InChI Key BWMCQCTZTQRGRU-UHFFFAOYSA-N
SMILES CCOC1=C(C=CC=N1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CO4

Introduction

Structural Analysis and Molecular Properties

Core Architecture

The compound’s structure integrates three key heterocyclic systems:

  • Nicotinamide Backbone: The 2-ethoxy-substituted pyridine-3-carboxamide group provides hydrogen-bonding capabilities through its amide and ether functionalities.

  • 1,2,4-Oxadiazole Ring: A five-membered ring containing two nitrogen and one oxygen atom, known for metabolic stability and π-π stacking interactions in drug design .

  • Furan-2-yl Substituent: A planar, electron-rich oxygen heterocycle that enhances lipophilicity and influences pharmacokinetic properties.

The methylene bridge (-CH2_2-) connecting the oxadiazole to the phenyl ring introduces conformational flexibility, potentially enabling optimal target engagement.

Physicochemical Characteristics

Key computed properties include:

PropertyValue
Molecular Weight390.399 g/mol
Hydrogen Bond Donors1 (amide -NH)
Hydrogen Bond Acceptors7 (amide, oxadiazole, furan)
Topological Polar Surface Area104 Ų
LogP (Predicted)3.2 ± 0.5

The moderate logP value suggests balanced lipophilicity for membrane permeability, while the polar surface area indicates potential blood-brain barrier penetration limitations.

Synthetic Pathways

Retrosynthetic Strategy

The synthesis involves three modular components (Figure 1):

  • Nicotinamide Intermediate: Ethyl 2-ethoxynicotinate undergoes hydrolysis to the carboxylic acid, followed by amide coupling.

  • Oxadiazole Formation: Cyclization of furan-2-carbohydrazide with a cyanomethylbenzene derivative under acidic conditions.

  • Convergent Coupling: Mitsunobu or nucleophilic substitution reactions link the oxadiazole-methylphenyl moiety to the nicotinamide .

Key Reaction Steps

  • Amidoxime Preparation:
    Furan-2-carbonyl chloride reacts with hydroxylamine to yield furan-2-carbohydrazide .

  • Oxadiazole Cyclization:
    The hydrazide intermediate undergoes cyclodehydration with methyl 2-(bromomethyl)benzoate in the presence of trifluoroacetic anhydride (TFAA), forming the 1,2,4-oxadiazole core .

  • Amide Bond Formation:
    Condensation of 2-ethoxynicotinic acid with the aminomethyl-substituted oxadiazole using HATU/DIPEA in DMF completes the assembly.

Critical Note: Solubility challenges during purification (noted in) may necessitate chromatographic techniques with polar aprotic solvents.

Biological Activity and Applications

Neurological Targets

Compounds featuring nicotinamide-oxadiazole hybrids show inhibitory activity against SLACK potassium channels (IC50_{50}: 221–1768 nM), suggesting potential in treating malignant migrating partial seizures of infancy (MMPSI) . Molecular docking studies propose that the furan ring occupies a hydrophobic pocket near the channel’s voltage-sensing domain .

Anti-inflammatory Activity

While direct evidence is lacking, the ethoxy group’s resemblance to COX-2 inhibitors (e.g., celecoxib) implies possible cyclooxygenase modulation. In silico models predict 65% similarity in binding poses to COX-2’s arachidonic acid site.

Research Gaps and Future Directions

  • Pharmacokinetic Profiling: No in vivo ADME data exist for this compound. Rodent studies assessing oral bioavailability and CNS penetration are warranted.

  • Target Validation: CRISPR-Cas9 knockout models could confirm SLACK channel engagement in neurological applications .

  • Structural Optimization: Introducing fluorine at the furan 5-position may enhance metabolic stability without compromising activity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator